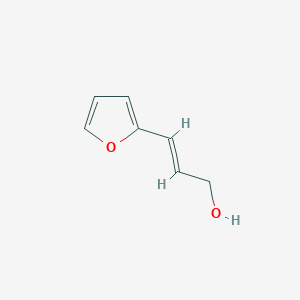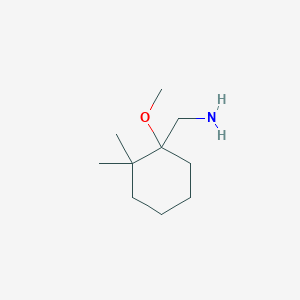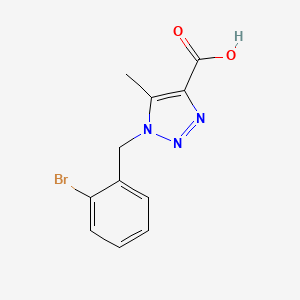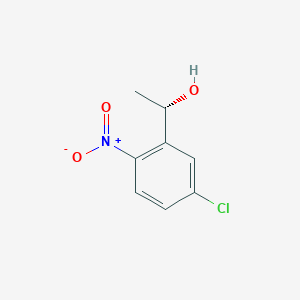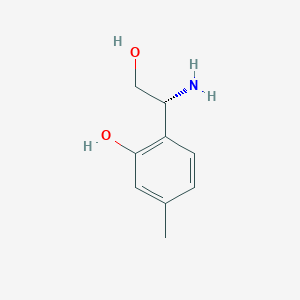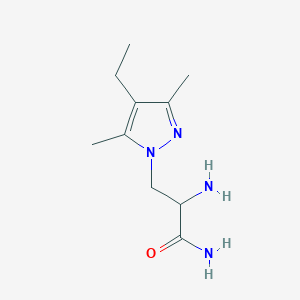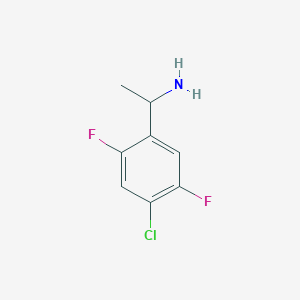
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the nitrile group to the aldehyde.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(3-Fluoro-2-oxophenyl)-2-methylpropanenitrile
Reduction: 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanamine
Substitution: 2-(3-Amino-2-hydroxyphenyl)-2-methylpropanenitrile
Aplicaciones Científicas De Investigación
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile.
2-Methylpropanenitrile: Another precursor used in the synthesis.
3-Fluoro-2-hydroxyacetophenone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-hydroxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-10(2,6-12)7-4-3-5-8(11)9(7)13/h3-5,13H,1-2H3 |
Clave InChI |
JMBRNWAHUJGXLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=C(C(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


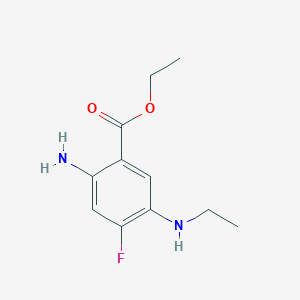
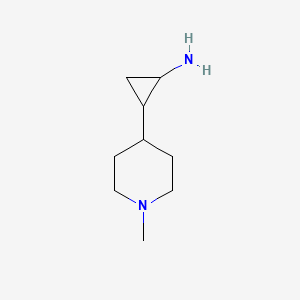
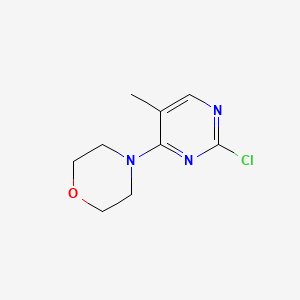

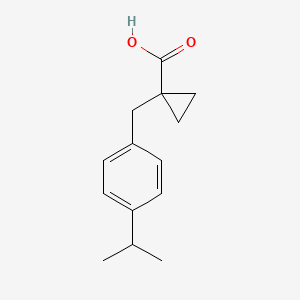
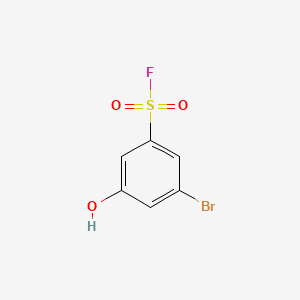
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
